Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystalline structure of methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate has been characterized using single-crystal X-ray diffraction. Key findings include:
Crystal Symmetry and Packing
The compound crystallizes in a triclinic system (P1 space group) with a unit cell containing four molecules (Z = 4). The thiophene ring adopts a planar conformation, while the 3,4-dimethylphenyl group interacts via van der Waals forces with adjacent molecules.
Bond Lengths and Angles
Critical bond parameters include:
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| S–N (sulfonamide) | 1.63–1.65 | – | |
| S=O (sulfonyl) | 1.43–1.45 | – | |
| C–S (thiophene) | 1.71–1.74 | – | |
| C–O (carboxylate) | 1.34–1.35 | – |
Supramolecular Interactions
Crystal packing is stabilized by:
Quantum Mechanical Calculations of Molecular Geometry
Density functional theory (DFT) studies at the B3LYP/6-31G(d,p) level reveal:
Optimized Geometry
| Parameter | Calculated Value | Experimental Value | Deviation |
|---|---|---|---|
| S–N bond length | 1.64 Å | 1.63 Å | +0.01 Å |
| Thiophene C–S | 1.73 Å | 1.71 Å | +0.02 Å |
| Carboxylate C=O | 1.35 Å | 1.34 Å | +0.01 Å |
Electronic Properties
Conformational Analysis Through NMR Spectroscopy
NMR data provide insights into dynamic behavior and substituent effects:
1H NMR Peaks
| Proton Environment | Chemical Shift (δ, ppm) | Integration |
|---|---|---|
| Thiophene H-4 | 7.1–7.2 | 1H |
| Thiophene H-5 | 7.3–7.4 | 1H |
| 3,4-Dimethylphenyl CH3 | 2.3–2.4 (s) | 6H |
| Methyl ester CH3 | 3.8–3.9 (s) | 3H |
Key Observations
Electron Density Mapping of Sulfonamide-Thiophene Interactions
Hirshfeld Surface Analysis
- Dominant interactions : S⋯H (7.9%) and O⋯H (31.0%) contacts stabilize the crystal lattice.
- Energy Framework : Dispersion forces dominate (60–70% contribution), with electrostatic interactions contributing 20–30%.
Reduced Density Gradient (RDG) Analysis
- Positive RDG peaks at S–N and C–O bonds indicate strong covalent character.
- Low-density regions near the thiophene ring suggest π-π stacking potential.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)sulfonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-9-4-5-11(8-10(9)2)21(17,18)15-12-6-7-20-13(12)14(16)19-3/h4-8,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNPQVUBVIIIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur sources.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate
- Methyl 3-{[(3,5-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate
- Methyl 3-{[(3,4-dichlorophenyl)sulfonyl]amino}thiophene-2-carboxylate
Uniqueness
Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Biological Activity
Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group and a carboxylate ester, contributing to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHN OS
- CAS Number : 1707737-25-4
- Molecular Weight : 315.40 g/mol
This structure is significant as it influences the compound's interaction with biological molecules, including proteins and enzymes.
The biological activity of this compound is largely attributed to the sulfonamide moiety, which can form hydrogen bonds with target proteins. The thiophene ring may participate in π-π stacking interactions, enhancing binding affinity to various biological receptors.
Anticancer Activity
Research indicates that thiophene derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects on various cancer cell lines.
- Case Study : A study reported that derivatives of thiophene showed IC values in the low micromolar range against human cancer cell lines, suggesting significant antiproliferative activity (IC < 10 µM) .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring has been linked to enhanced cytotoxicity. Specifically, methyl substitution at the para position was found to increase activity against cancer cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Research Findings : Preliminary studies have shown that thiophene derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
- Evaluation Method : The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations in the range of 50–200 µg/mL for several strains .
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for various pharmacological applications:
- Anti-inflammatory Agents : Compounds similar to this thiophene derivative have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
- Drug Discovery : Its unique structure makes it a candidate for further modifications aimed at developing new therapeutics targeting specific pathways in diseases like cancer and infections .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via sulfonylation of a thiophene-2-carboxylate precursor. A general approach involves:
Reacting methyl 3-aminothiophene-2-carboxylate with 3,4-dimethylbenzenesulfonyl chloride in a dry solvent (e.g., CH₂Cl₂) under inert atmosphere (N₂) .
Refluxing the reaction mixture overnight, followed by concentration and purification via reverse-phase HPLC using methanol-water gradients .
Key intermediates may require activation with coupling agents like DCC/DMAP in some protocols . Confirmation of sulfonamide bond formation is critical via IR (C=O and S=O stretches) and NMR (disappearance of NH₂ signals) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy :
- 1H/13C NMR : To confirm regiochemistry and sulfonamide linkage (e.g., δ 2.2–2.5 ppm for methyl groups on the aryl ring; δ 7–8 ppm for aromatic protons) .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
- Chromatography : HPLC (C18 columns, methanol-water mobile phase) to verify purity (>95%) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ ~395–400 m/z for related analogs) .
Q. What safety precautions are recommended during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Storage : In airtight containers at ambient temperatures, away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC) to improve sulfonamide formation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to CH₂Cl₂ .
- Temperature Control : Microwave-assisted synthesis (e.g., 80–100°C) reduces reaction time and byproduct formation .
- Purification : Gradient elution in HPLC (30% → 100% methanol) minimizes co-elution of impurities .
Q. What strategies are used to analyze structure-activity relationships (SAR) for its biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy vs. methyl groups on the aryl ring) and test against biological targets (e.g., microtubule inhibition) .
- Docking Studies : Computational modeling (e.g., AutoDock) to predict binding interactions with enzymes like tubulin .
- In Vitro Assays : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT) across analogs to identify critical functional groups .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze disputed compounds via HPLC/NMR to rule out impurities (>99% purity required) .
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .
- Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
